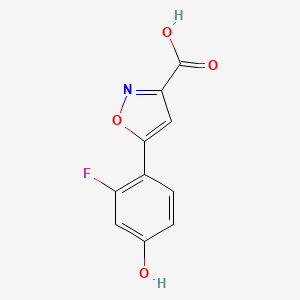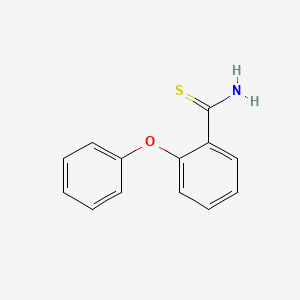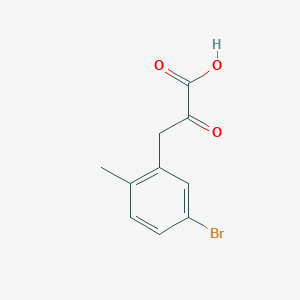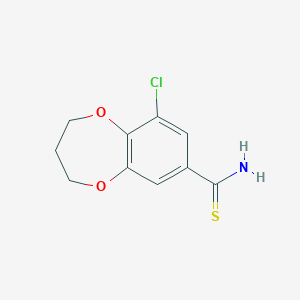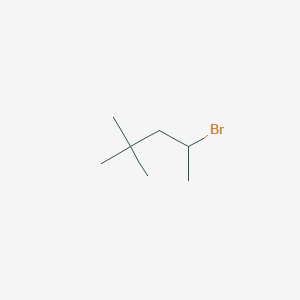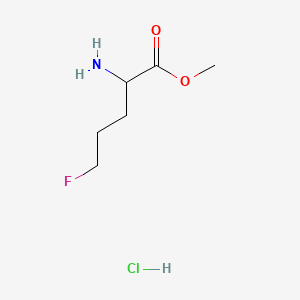![molecular formula C6H10F2N2O B15322158 [(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
[(3,3-Difluorocyclobutyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,3-Difluorocyclobutyl)methyl]urea is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to a methylurea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves the reaction of 3,3-difluorocyclobutanone with methylamine, followed by the addition of urea. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
[(3,3-Difluorocyclobutyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and substituted cyclobutyl compounds from nucleophilic substitution .
Aplicaciones Científicas De Investigación
[(3,3-Difluorocyclobutyl)methyl]urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(3,3-Difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group enhances the compound’s binding affinity and specificity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(3,3-Difluorocyclobutyl)methyl]amine
- [(3,3-Difluorocyclobutyl)methyl]carbamate
- [(3,3-Difluorocyclobutyl)methyl]thiourea
Uniqueness
[(3,3-Difluorocyclobutyl)methyl]urea is unique due to its combination of a difluorocyclobutyl group and a urea moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C6H10F2N2O |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
(3,3-difluorocyclobutyl)methylurea |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11) |
Clave InChI |
LXNRKPJAOZBRBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



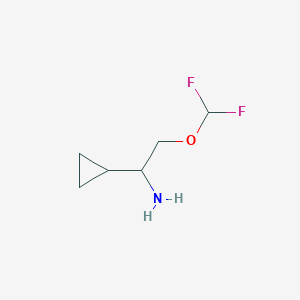

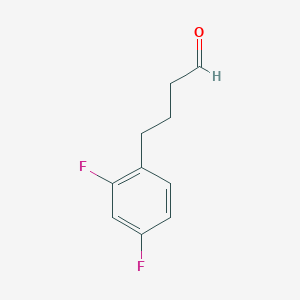
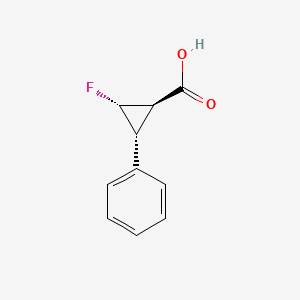
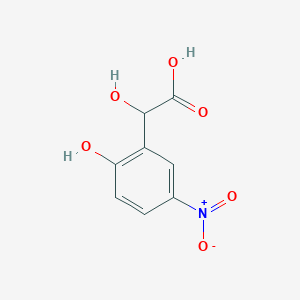
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
